Cyclothialidine

DNA gyrase inhibition Enzyme assay Antibacterial lead discovery

Cyclothialidine is a distinct, non-substitutable chemical probe targeting the GyrB ATP-binding pocket (Ki=6 nM, supercoiling IC₅₀ 0.03 µg/mL). It competitively inhibits DNA gyrase B via a unique macrocyclic lactone scaffold—shown active against novobiocin-resistant variants—making it essential for structure-based antibacterial lead optimization, HTS assay development, and resistance mechanism studies, where generic GyrA or coumarin-site inhibitors cannot serve as functional replacements.

Molecular Formula C26H35N5O12S
Molecular Weight 641.6 g/mol
CAS No. 147214-63-9
Cat. No. B1669526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclothialidine
CAS147214-63-9
SynonymsCyclothialidine;  Ro 09-1437; 
Molecular FormulaC26H35N5O12S
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O
InChIInChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13-,14-,15-,16+,20-/m0/s1
InChIKeyHMHQWJDFNVJCHA-BTZKOOKSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclothialidine (CAS 147214-63-9) – A Structurally Unique DNA Gyrase B Inhibitor for Antibacterial Lead Discovery and Procurement


Cyclothialidine (Ro 09-1437) is a potent, naturally occurring DNA gyrase inhibitor isolated from Streptomyces filipinensis NR0484 [1]. It belongs to a distinct chemical class characterized by a unique 12-membered lactone ring partially integrated into a pentapeptide chain [2]. Unlike quinolones that target the DNA gyrase A subunit, cyclothialidine competitively inhibits the ATPase activity of the gyrase B subunit (GyrB) with a Ki of 6 nM [3]. While cyclothialidine itself exhibits limited cellular penetration and is primarily a research tool and lead scaffold, its novel mechanism and distinct binding site differentiate it from coumarin-based GyrB inhibitors (e.g., novobiocin) and fluoroquinolones, positioning it as a critical starting point for developing next-generation antibacterials capable of overcoming existing resistance mechanisms [4].

Why Cyclothialidine Cannot Be Simply Substituted: Mechanism, Selectivity, and Resistance Profile Differentiation


Generic substitution among DNA gyrase inhibitors is scientifically invalid due to fundamental differences in binding sites, mechanisms, and resistance profiles. Cyclothialidine and its derivatives target the ATP-binding pocket of the gyrase B subunit, a site distinct from that of the coumarin antibiotics [1]. This is evidenced by its activity against novobiocin-resistant gyrase [2]. In contrast, fluoroquinolones (e.g., ciprofloxacin) target the gyrase A subunit, trapping a covalent enzyme-DNA complex, which confers a completely different resistance and toxicity profile [3]. Even within the GyrB inhibitor class, cyclothialidine's unique macrocyclic lactone scaffold provides a binding mode divergent from that of coumarins, as revealed by X-ray crystallography [4]. Therefore, for research programs aiming to develop novel antibacterials with a distinct mechanism to circumvent existing resistance, cyclothialidine is a non-interchangeable chemical probe and lead scaffold.

Quantitative Evidence Guide: Cyclothialidine vs. Key Comparators in Gyrase Inhibition and Selectivity


Superior Gyrase Supercoiling Inhibition: Cyclothialidine vs. Novobiocin, Coumermycin A1, and Fluoroquinolones

Cyclothialidine demonstrates significantly greater potency in inhibiting the DNA supercoiling activity of Escherichia coli DNA gyrase compared to other clinically relevant DNA gyrase inhibitors. In a direct head-to-head comparison, the 50% inhibitory concentration (IC50) of cyclothialidine was 0.03 µg/mL, which is 2-fold lower (more potent) than novobiocin and coumermycin A1 (both 0.06 µg/mL), and >20-fold lower than the fluoroquinolones ciprofloxacin (0.88 µg/mL) and norfloxacin (0.66 µg/mL) [1].

DNA gyrase inhibition Enzyme assay Antibacterial lead discovery GyrB inhibitor

Potent and Competitive ATPase Inhibition by Cyclothialidine vs. Coumarin Analogs

Cyclothialidine is a highly potent, competitive inhibitor of the GyrB ATPase activity, which is essential for the enzyme's catalytic cycle. Mechanistic studies revealed a Ki value of 6 nM for cyclothialidine against E. coli DNA gyrase [1]. In a binding displacement assay using a radiolabeled coumarin ligand, a cyclothialidine family member, GR122222X, exhibited an IC50 of 11 nM, which was 3.8-fold lower (more potent) than novobiocin (IC50 = 42 nM) and 5.8-fold lower than dihydronovobiocin (IC50 = 64 nM) [2].

ATPase inhibition GyrB binding Enzyme kinetics High-throughput screening

Distinct Binding Site and Resistance Profile: Cyclothialidine Retains Activity Against Novobiocin-Resistant Gyrase

Cyclothialidine maintains full inhibitory activity against a DNA gyrase variant that is resistant to the coumarin antibiotic novobiocin, confirming a distinct and non-overlapping binding mode [1]. X-ray crystallographic analysis of GyrB complexes further reveals that while all three ligands (novobiocin, GR122222X, and the ATP analogue ADPNP) bind to the N-terminal domain of GyrB, their binding sites show only a small degree of overlap, and they interact with the protein in fundamentally different ways [2].

Drug resistance GyrB mutation Binding site analysis X-ray crystallography

High Selectivity for Bacterial Gyrase over Human Topoisomerase II

Cyclothialidine and its seco-analogues exhibit high selectivity for bacterial DNA gyrase over human topoisomerase II, a critical parameter for therapeutic safety. While cyclothialidine itself is a potent inhibitor of bacterial DNA gyrase, seco-cyclothialidine derivatives, such as BAY 50-7952, inhibit human type II DNA topoisomerase only at very high concentrations and are essentially inactive against eukaryotic type I DNA topoisomerases [1].

Selectivity Toxicity Eukaryotic topoisomerase Safety pharmacology

Validated Lead Scaffold: In Vivo Efficacy Achieved with Cyclothialidine Derivatives

While cyclothialidine itself shows limited in vivo activity due to poor membrane permeability, it serves as a highly validated lead scaffold. Systematic SAR and medicinal chemistry efforts have successfully yielded cyclothialidine congeners with optimized pharmacokinetic properties that demonstrate pronounced in vivo efficacy in a mouse septicemia infection model [1]. These optimized derivatives, particularly those with increased polarity and reduced lipophilicity, achieved efficacy by overcoming the rapid metabolic degradation (e.g., glucuronidation) that plagued earlier compounds [2].

Lead optimization In vivo efficacy Pharmacokinetics Drug development

Optimal Research and Industrial Application Scenarios for Cyclothialidine


Structure-Based Drug Design and Fragment-Based Lead Discovery Targeting GyrB

Given its potent inhibition (Ki = 6 nM) [1], distinct binding site validated by X-ray crystallography [2], and high selectivity for bacterial GyrB over human topoisomerases [3], cyclothialidine is an ideal tool for structural biology and biophysical studies. It can be used to develop high-throughput binding assays [4], co-crystallization experiments, and competitive displacement studies to identify and validate novel chemotypes that target the ATP-binding pocket of GyrB, particularly in programs seeking to overcome existing coumarin resistance [5].

Lead Optimization Campaigns Aimed at Improving Cellular Potency and Pharmacokinetics

Cyclothialidine is a classic example of a 'validated but flawed' lead. Its high on-target potency (IC50 = 0.03 µg/mL in supercoiling assay) [6] coupled with poor cellular penetration provides a clear optimization vector. It is the ideal starting material for medicinal chemistry programs focused on improving Gram-positive antibacterial activity through structural modifications that enhance membrane permeability and reduce metabolic clearance, as demonstrated by the successful development of cyclothialidine congeners with in vivo efficacy [7]. This scenario is perfect for academic labs and biotech companies with strong synthetic chemistry capabilities.

Mechanistic Studies of DNA Gyrase Function and Antibacterial Mode of Action

As a competitive inhibitor of the GyrB ATPase activity [1], cyclothialidine serves as a critical chemical probe for dissecting the catalytic cycle of DNA gyrase. Its use in biochemical assays can help differentiate the contributions of the A and B subunits to DNA supercoiling and replication. Furthermore, its unique activity against novobiocin-resistant gyrase [5] makes it an essential reagent for mapping the functional consequences of mutations in the GyrB ATP-binding domain, contributing to a deeper understanding of resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclothialidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.